molecular formula C28H29N3O4S3 B2456198 Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate CAS No. 671200-53-6

Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

Cat. No. B2456198
CAS RN: 671200-53-6
M. Wt: 567.74
InChI Key: PDCMLKJSYNRRSZ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H29N3O4S3 and its molecular weight is 567.74. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

The compound is part of a broader class of chemicals synthesized for potential therapeutic and bioactive applications. For instance, Narayana et al. (2006) have synthesized similar compounds with potential antibacterial, antifungal, and anti-inflammatory activities. Their study illustrates the versatility of these compounds in generating biologically active molecules (Narayana, Ashalatha, Raj, & Kumari, 2006).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatory properties of related compounds have been extensively explored. For example, Spoorthy et al. (2021) discuss the synthesis of derivatives and their docking studies, indicating their potential as antimicrobial agents. This demonstrates the compound's relevance in designing molecules with specific biological activities (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Structural and Mechanistic Studies

Structural and mechanistic studies on these compounds reveal insights into their chemical behavior and potential applications. For instance, the rearrangement of similar thiophene compounds to produce novel tricyclic structures shows the chemical versatility and potential for creating diverse molecular architectures with possible pharmaceutical applications (Klimas, Beckert, Hartmann, & Görls, 2016).

Antioxidant Activity

The antioxidant activity of pyrimidine derivatives, including compounds similar to the one , highlights another aspect of their potential therapeutic applications. George et al. (2010) synthesized derivatives showing significant antioxidant activity, indicating the compound's role in combating oxidative stress-related disorders (George, Sabitha, Kumar, & Ravi, 2010).

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S3/c1-5-35-27(34)22-16(3)17(4)37-24(22)29-21(32)14-36-28-30-25-23(19-12-11-15(2)13-20(19)38-25)26(33)31(28)18-9-7-6-8-10-18/h6-10,15H,5,11-14H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCMLKJSYNRRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C4=C(S3)CC(CC4)C)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

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